5alpha-Androstan-2-en-17beta-ol 5alpha-Androstan-2-en-17beta-ol 5alpha-Androstan-2-en-17beta-ol is an androstanoid.
Brand Name: Vulcanchem
CAS No.: 2639-53-4
VCID: VC1699453
InChI: InChI=1S/C19H30O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3-4,13-17,20H,5-12H2,1-2H3/t13-,14+,15+,16+,17+,18+,19+/m1/s1
SMILES: CC12CCC3C(C1CCC2O)CCC4C3(CC=CC4)C
Molecular Formula: C19H30O
Molecular Weight: 274.4 g/mol

5alpha-Androstan-2-en-17beta-ol

CAS No.: 2639-53-4

Cat. No.: VC1699453

Molecular Formula: C19H30O

Molecular Weight: 274.4 g/mol

* For research use only. Not for human or veterinary use.

5alpha-Androstan-2-en-17beta-ol - 2639-53-4

Specification

CAS No. 2639-53-4
Molecular Formula C19H30O
Molecular Weight 274.4 g/mol
IUPAC Name (5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol
Standard InChI InChI=1S/C19H30O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3-4,13-17,20H,5-12H2,1-2H3/t13-,14+,15+,16+,17+,18+,19+/m1/s1
Standard InChI Key FEOWWOCANLUVIT-KYQPOWKGSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CC=CC4)C
SMILES CC12CCC3C(C1CCC2O)CCC4C3(CC=CC4)C
Canonical SMILES CC12CCC3C(C1CCC2O)CCC4C3(CC=CC4)C

Introduction

Chemical Identity and Structure

5alpha-Androstan-2-en-17beta-ol is an androstanoid compound with the molecular formula C19H30O and a molecular weight of 274.4 g/mol . It features a characteristic androstane skeletal structure with a double bond between positions 2 and 3, and a hydroxyl group at the 17β position. The compound is identified by several registry numbers and identifiers in chemical databases.

Identification Parameters

The compound is cataloged in numerous chemical databases with the following identifiers:

ParameterValue
CAS Number2639-53-4
PubChem CID247013
NSC Number60784
UNIIMPJ6K01W2J
DSSTox Substance IDDTXSID10949279
Nikkaji NumberJ109.629J
WikidataQ27148936

The IUPAC name for this compound is (5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol .

Physical and Chemical Properties

5alpha-Androstan-2-en-17beta-ol possesses several key physicochemical properties that influence its biological behavior:

PropertyValue
Molecular Weight274.4 g/mol
XLogP35.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count0
Topological Polar Surface Area20.2 Ų
Heavy Atom Count20
Complexity427

These properties, particularly its high lipophilicity (XLogP3 = 5.1), limited hydrogen bonding capacity, and rigid structure, contribute to its membrane permeability and potential bioavailability .

Spectroscopic Characteristics

The identification and characterization of 5alpha-Androstan-2-en-17beta-ol can be accomplished through various spectroscopic techniques, each providing unique information about its structure.

Mass Spectrometry

The mass spectrum of 5alpha-Androstan-2-en-17beta-ol shows a characteristic molecular ion peak at m/z 274, with significant fragment ions at m/z 220 and 79 . These fragmentation patterns are useful for identification in analytical applications.

Infrared Spectroscopy

ATR-IR spectra of the compound reveal distinctive absorption bands characteristic of its functional groups:

  • OH stretching vibration around 3400 cm⁻¹

  • C=C stretching approximately at 1650 cm⁻¹

  • Characteristic C-H stretching patterns for the steroid skeleton

Nuclear Magnetic Resonance

NMR spectroscopy provides detailed structural information:

  • ¹H NMR shows signals for the olefinic proton at the 2-position (approximately δ 5.3-5.7 ppm)

  • The 17β-hydroxyl proton appears as a broad singlet

  • The methyl groups at positions 10 and 13 give characteristic signals

  • The complex pattern of signals from the steroid skeleton confirms the structure

Synthesis and Production Methods

Synthetic Routes

The synthesis of 5alpha-Androstan-2-en-17beta-ol can be accomplished through several approaches, with the most common involving:

  • Reduction of 5α-androst-2-en-17-one using appropriate reducing agents such as sodium borohydride or lithium aluminum hydride to introduce the 17β-hydroxyl group .

  • Catalytic hydrogenation of Δ2-ene precursors using palladium-on-carbon (Pd/C) under controlled pressure conditions to ensure 5α stereochemistry, followed by selective introduction of the double bond at position 2.

  • Dehydrogenation of 5α-androstan-17β-ol using reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dry dioxane, followed by purification steps .

Production Considerations

Industrial production of 5alpha-Androstan-2-en-17beta-ol must consider several factors:

  • Stereochemical control is critical, particularly at the 5α position and the 17β-hydroxyl group.

  • Purification methods typically involve column chromatography and recrystallization to ensure high purity.

  • Quality control requires analytical techniques such as HPLC, GC-MS, and NMR to confirm structural integrity and purity.

Biological Activity and Pharmacological Properties

Androgenic and Anabolic Effects

5alpha-Androstan-2-en-17beta-ol shares structural similarities with other androgens and may exhibit androgenic and anabolic properties. Its activity is primarily determined by its interaction with androgen receptors. The compound's structure, with a 5α configuration and 17β-hydroxyl group, is significant for its potential hormonal activity .

The anabolic-to-androgenic ratio (AAR) of similar compounds has been studied, showing variation based on structural modifications. For instance, related compounds with structural modifications at the 17 position show altered biological activities compared to the endogenous androgen testosterone, which has an AAR of 1:1 .

Neurosteroid Activity

Research on structurally similar steroids has revealed interesting neurosteroid properties. Many 17-substituted androstan-3α-ol analogs act as positive allosteric modulators of GABAA receptors and exhibit anticonvulsant and anxiolytic-like activities in animal models .

For example, the related compound androsterone (3α-hydroxy-5α-androstan-17-one) is known to be an inhibitory androstane neurosteroid, acting as a positive allosteric modulator of the GABAA receptor and possessing anticonvulsant effects .

Structure-Activity Relationships

The biological activity of androstane derivatives is significantly influenced by several structural features:

Structural FeatureImpact on Biological Activity
Double bond positionAffects binding affinity to receptors
Orientation of hydroxyl groupβ-orientation at C-17 enhances androgenic activity
Substitutions at key positionsCan modify selectivity and potency

Metabolism and Biotransformation

Metabolic Pathways

The metabolism of 5alpha-Androstan-2-en-17beta-ol likely follows pathways similar to other androstane derivatives, involving:

  • Phase I oxidation reactions, primarily through cytochrome P450 enzymes

  • Phase II conjugation reactions, including glucuronidation and sulfation

Identified Metabolites

Research on related compounds provides insight into potential metabolic pathways. For instance, studies on 5α-androst-2-en-17-one have identified several key metabolites:

  • 2α-hydroxy-5α-androst-3-en-17-one (M1)

  • 2β,3α-dihydroxy-5α-androstan-17-one (M2)

  • 3α,4β-dihydroxy-5α-androstan-17-one (M3)

These metabolites form through enzymatic transformations involving hydroxylation and reduction reactions, often catalyzed by liver enzymes. The presence of the double bond at position 2 in 5alpha-Androstan-2-en-17beta-ol would likely lead to similar hydroxylation patterns during metabolism.

Analytical Detection Methods

Chromatographic Techniques

The analysis and detection of 5alpha-Androstan-2-en-17beta-ol employ various chromatographic methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for identification and quantification, particularly in doping control analyses .

  • High-Performance Liquid Chromatography (HPLC) enables separation of the compound from related steroids and metabolites.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) provides high sensitivity and specificity for detection in complex biological matrices.

Sample Preparation Considerations

Effective detection in biological samples typically requires:

  • Enzymatic hydrolysis with β-glucuronidase to cleave conjugated metabolites

  • Liquid-liquid extraction or solid-phase extraction for sample clean-up

  • Derivatization procedures to enhance GC-MS detection sensitivity

Comparative Analysis with Related Compounds

Structural Relationships

5alpha-Androstan-2-en-17beta-ol is structurally related to several other steroidal compounds with varying biological properties:

CompoundStructural DifferenceKey Properties
17-Propyl-5alpha-androst-2-en-17beta-olPropyl group at C-17 positionModified androgen activity
5alpha-Androstan-17beta-olNo double bond at C-2Reduced activity compared to unsaturated analogs
5α-Androst-2-en-17-oneKetone instead of hydroxyl at C-17Anabolic-androgenic properties
2-oxa-5α-androstan-3-one derivativesOxygen atom at C-2 positionHigh anabolic-to-androgenic ratio

Functional Group Effects

The biological and physicochemical properties of these compounds are significantly influenced by specific functional groups:

  • The presence of a double bond at C-2 increases the compound's reactivity and affects its metabolic stability.

  • The 17β-hydroxyl group is crucial for androgen receptor binding, with modification of this group significantly altering biological activity.

  • Substitution patterns at the 3-position (as seen in related compounds) dramatically affect neurosteroid activity and interaction with GABAA receptors .

Future Research Directions

Structural Modifications

Future research may focus on strategic modifications to enhance specific properties:

  • Introduction of functional groups to improve bioavailability or receptor selectivity

  • Development of derivatives with optimized pharmacokinetic profiles

  • Creation of hybrid structures combining features of different bioactive steroids

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